molecular formula C14H23BN2O3 B13369381 2-Ethoxy-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine CAS No. 2304634-75-9

2-Ethoxy-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

Cat. No.: B13369381
CAS No.: 2304634-75-9
M. Wt: 278.16 g/mol
InChI Key: CULHFSMPUFTCHE-UHFFFAOYSA-N
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Description

2-Ethoxy-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a chemical compound that belongs to the class of boronic esters It is characterized by the presence of a pyrimidine ring substituted with ethoxy, dimethyl, and dioxaborolan groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine typically involves the borylation of a pyrimidine precursor. One common method is the reaction of 2-ethoxy-4,6-dimethylpyrimidine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere at elevated temperatures to facilitate the formation of the boronic ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Ethoxy-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethoxy-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine involves its reactivity as a boronic ester. The boron atom in the dioxaborolan group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical transformations. Additionally, the pyrimidine ring can interact with biological targets, potentially inhibiting enzyme activity or modulating biological pathways .

Properties

CAS No.

2304634-75-9

Molecular Formula

C14H23BN2O3

Molecular Weight

278.16 g/mol

IUPAC Name

2-ethoxy-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

InChI

InChI=1S/C14H23BN2O3/c1-8-18-12-16-9(2)11(10(3)17-12)15-19-13(4,5)14(6,7)20-15/h8H2,1-7H3

InChI Key

CULHFSMPUFTCHE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(N=C2C)OCC)C

Origin of Product

United States

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